Product packaging for Harziphilone(Cat. No.:CAS No. 183239-75-0)

Harziphilone

Cat. No.: B1236336
CAS No.: 183239-75-0
M. Wt: 262.3 g/mol
InChI Key: GFTDIFRKHSPLIX-VNLWOOSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Harziphilone is a polyketide-based secondary metabolite isolated from the biocontrol fungus Trichoderma harzianum . Fungal secondary metabolites like this compound are a significant source of novel bioactive compounds with potential applications in developing new antibiotics and agrochemicals . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or any personal applications. RUO products are exempt from the regulations applicable to diagnostic medical devices, and this product has not been evaluated for safety or efficacy for human use . APPLICATIONS: This compound may be of interest for: Antimicrobial Discovery: Research into novel antibiotic and antifungal agents, given that many metabolites from Trichoderma harzianum exhibit antimicrobial and antifungal activities . Bioactive Compound Research: Investigation of its specific mechanism of action, cellular targets, and bioactivity against phytopathogens. Chemical Ecology: Studying the role of fungal metabolites in microbial interactions and environmental adaptation. Researchers are encouraged to consult the scientific literature for the most recent studies on this compound. Handle all laboratory chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1236336 Harziphilone CAS No. 183239-75-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183239-75-0

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

(6R,7R)-6,7-dihydroxy-7-methyl-3-[(1E,3E)-penta-1,3-dienyl]-5,6-dihydro-1H-isochromen-8-one

InChI

InChI=1S/C15H18O4/c1-3-4-5-6-11-7-10-8-13(16)15(2,18)14(17)12(10)9-19-11/h3-7,13,16,18H,8-9H2,1-2H3/b4-3+,6-5+/t13-,15-/m1/s1

InChI Key

GFTDIFRKHSPLIX-VNLWOOSYSA-N

SMILES

CC=CC=CC1=CC2=C(CO1)C(=O)C(C(C2)O)(C)O

Isomeric SMILES

C/C=C/C=C/C1=CC2=C(CO1)C(=O)[C@]([C@@H](C2)O)(C)O

Canonical SMILES

CC=CC=CC1=CC2=C(CO1)C(=O)C(C(C2)O)(C)O

Synonyms

harziphilone

Origin of Product

United States

Natural Occurrence, Isolation, and Production Methodologies for Harziphilone

Fungal Sources and Biodiversity Studies

The primary source of Harziphilone identified to date is the fungus Trichoderma harzianum, a species known for its prolific production of a wide array of secondary metabolites. nih.govnih.gov

This compound was first identified as a novel polyketide from the fermentation broth of Trichoderma harzianum strain WC 47695. nih.govencyclopedia.pub This particular strain was isolated from a sample of sandy soil containing plant debris collected in Fort Lauderdale, Florida. nih.govencyclopedia.pub Further research has confirmed T. harzianum as a producer of azaphilone-type compounds, a class to which this compound belongs. mdpi.comresearchgate.net Strains such as T. harzianum T22 are noted for producing various azaphilones. researchgate.netmdpi.com

Fungal Source Data
Compound Name This compound
Producing Organism Trichoderma harzianum
Strain WC 47695
Origin Sandy soil with plant debris
Location Fort Lauderdale, Florida, USA
Metabolite Class Polyketide, Azaphilone

Current scientific literature consistently reports Trichoderma harzianum as the fungal species from which this compound is isolated. nih.govnih.govmdpi.com To date, there are no available research findings that document the natural production of this compound by other fungal species. Therefore, a comparative analysis of its production across different species is not possible based on existing data. The biosynthesis of this compound appears to be specific to certain strains of T. harzianum.

Fermentation Broth Extraction and Purification Techniques

The isolation of this compound from the liquid culture of T. harzianum involves a multi-step process that begins with extraction from the fermentation broth, followed by purification to yield the pure compound. nih.govebi.ac.ukcapes.gov.br

The initial isolation of this compound was accomplished through bioassay-guided fractionation. mdpi.comnih.gov This technique involves systematically separating the crude fungal extract into various fractions and testing each fraction for a specific biological activity. The active fractions are then selected for further separation until the pure, active compound is isolated.

In the case of this compound, the screening assay was designed to detect inhibitors of the binding between the HIV Rev (regulation of virion expression) protein and its target, the RRE (Rev-responsive element) RNA. nih.govebi.ac.ukresearchgate.net The crude butanol-methanol (1:1) extract of the T. harzianum fermentation broth showed inhibitory activity, guiding its subsequent fractionation to isolate the responsible metabolites, which were identified as this compound and the related compound Fleephilone. nih.govresearchgate.net

Bioassay-Guided Fractionation Details
Extraction Solvent Butanol-Methanol (1:1)
Source Material Fermentation broth of Trichoderma harzianum
Guiding Bioassay Inhibition of HIV REV protein binding to RRE RNA
Isolated Compounds This compound, Fleephilone

Chromatography is a fundamental technique for the separation, purification, and identification of components within a mixture. nih.govkhanacademy.org Following initial solvent extraction, chromatographic methods are essential for purifying this compound from the complex mixture of metabolites present in the fungal broth extract. thieme-connect.de

While the specific details of the chromatographic cascade used for the original isolation of this compound are not extensively documented in the provided sources, the process for natural product purification typically involves several types of chromatography. nih.govijpsjournal.com These methods separate molecules based on differences in their physical and chemical properties, such as polarity, size, and charge. nih.govcreative-proteomics.com

Commonly employed techniques in this context include:

Column Chromatography: Often used for the initial large-scale separation of the crude extract. Adsorbents like silica (B1680970) gel or alumina (B75360) are used as the stationary phase, and a solvent or solvent gradient acts as the mobile phase to separate compounds based on their differing affinities for the stationary phase. nih.govcreative-proteomics.com

Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of the separation and identifying the fractions containing the target compound. khanacademy.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification. nih.gov It employs high pressure to pass the solvent through a column packed with a stationary phase, allowing for precise separation and yielding a highly pure compound. nih.gov

The successful isolation of this compound relied on the application of these fundamental separation techniques to purify it from the initial bioactive extract. nih.govthieme-connect.de

Biosynthetic Pathways and Genetic Determinants of Harziphilone

Elucidation of the Polyketide Biosynthetic Route

The formation of Harziphilone follows a polyketide biosynthetic pathway, a common route for generating a wide diversity of complex natural products in fungi. swansea.ac.uk This process begins with small carboxylic acid units that are sequentially condensed to build a long polyketide chain. This chain then undergoes a series of modifications, including cyclization and oxidation, to form the characteristic azaphilone core structure.

The biosynthetic pathway for a group of related compounds called trigazaphilones, which includes this compound, has been identified in the fungus Trichoderma guizhouense. swansea.ac.uk Research indicates that this pathway involves the collaborative action of at least two distinct Polyketide Synthases (PKSs). swansea.ac.uknih.gov These large, multi-domain enzymes are responsible for constructing the initial polyketide backbone that serves as the foundational scaffold for this compound. swansea.ac.uk One of these is a non-reducing PKS (nrPKS), which is typical for the synthesis of aromatic polyketides like the azaphilones. swansea.ac.uk

Enzymatic Mechanisms and Key Intermediates in this compound Synthesis

The synthesis of this compound is catalyzed by a series of specific enzymes that guide the transformation of the initial polyketide chain into the final complex structure. Central to this process are the core Polyketide Synthases (PKSs) that assemble the carbon skeleton.

Following the initial assembly, the pathway involves several key enzymatic steps. A crucial enzyme in the diversification of the final products is an O-acyltransferase. swansea.ac.uk In the trigazaphilone pathway, knockout experiments have shown that the absence of a specific O-acyltransferase (encoded by the aza10 gene) leads to the accumulation of this compound and its isomers. swansea.ac.uk This finding strongly suggests that this compound is a key intermediate in this biosynthetic pathway. It serves as a precursor that can be further modified, in this case by the O-acyltransferase, to produce other related azaphilone compounds like T22 azaphilone. swansea.ac.uk

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme TypeProposed Function in this compound Pathway
Non-Reducing Polyketide Synthase (nrPKS)Catalyzes the assembly of the initial polyketide chain from acyl-CoA precursors.
Polyketide Synthase (PKS)Works in collaboration with the nrPKS to form the core structure.
O-acyltransferaseModifies the this compound intermediate by transferring an acyl group, leading to the formation of other azaphilone derivatives. Its absence leads to this compound accumulation. swansea.ac.uk

Genetic Clusters Associated with this compound Production

The genes encoding the enzymes required for the biosynthesis of secondary metabolites like this compound are typically organized into co-located groups on the fungal chromosome known as Biosynthetic Gene Clusters (BGCs). nih.gov This clustering facilitates the coordinated regulation and expression of all the genes necessary to produce the final compound. nih.gov

Genome mining and subsequent genetic analysis have led to the identification of the BGC responsible for producing this compound and its related compounds. 58.59.2 A notable example is the "trigazaphilone" cluster discovered in Trichoderma guizhouense. swansea.ac.uk Functional characterization through gene deletion experiments has confirmed the roles of several key genes within this cluster.

Deletion of either of the two core PKS genes, designated aza1 (B1665900) (an nrPKS) and aza2 (a PKS), completely abolishes the production of all related azaphilone compounds, confirming their essential role in synthesizing the foundational structure. swansea.ac.uk Furthermore, the deletion of the O-acyltransferase gene, aza10, resulted in the specific accumulation of this compound, thereby characterizing its function in the downstream modification of the this compound intermediate. swansea.ac.uk Genomic analysis of Trichoderma harzianum has also revealed BGCs with high sequence similarity (80%) to known this compound clusters, indicating a conserved genetic basis for its production. researchgate.net

Table 2: Characterized Genes in the Trigazaphilone Biosynthetic Cluster

GeneEncoded EnzymeFunction (Determined by Gene Deletion)
aza1Non-Reducing Polyketide Synthase (nrPKS)Essential for the biosynthesis of the core azaphilone structure. swansea.ac.uk
aza2Polyketide Synthase (PKS)Essential for the biosynthesis of the core azaphilone structure. swansea.ac.uk
aza10O-acyltransferaseResponsible for converting this compound into other derivatives (e.g., T22 azaphilone). swansea.ac.uk

The elucidation of the this compound BGC opens avenues for enhancing its production through genetic engineering. mdpi.comnih.gov Several strategies can be employed to develop fungal strains with improved yields. nih.gov

One primary approach is the targeted manipulation of the identified biosynthetic genes. For instance, since the deletion of the aza10 gene leads to the accumulation of this compound, a targeted knockout or silencing of this gene in a high-producing wild-type strain could be a straightforward method to channel the metabolic flux entirely towards this compound, preventing its conversion to other downstream products. swansea.ac.uk

Another powerful strategy is heterologous expression. nih.gov This involves transferring the entire this compound BGC from its native fungal host into a different microbial "cell factory," such as Aspergillus niger or the yeast Saccharomyces cerevisiae. acib.at These industrial microorganisms are often easier to cultivate, grow faster, and have well-established toolkits for genetic manipulation, potentially leading to more efficient and scalable production of the compound. acib.atfrontiersin.org Modern techniques like CRISPR-Cas9 can be used to precisely insert the entire metabolic pathway into the host's genome to create a stable, high-yield production strain. acib.atmdpi.com Optimization of the expression of regulatory genes within the cluster or replacing native promoters with stronger, inducible ones can also significantly boost production levels. nih.govfrontiersin.org

Mentioned Compounds

Chemical Synthesis and Stereochemical Investigations of Harziphilone

Total Synthesis Approaches to Harziphilone

The intricate architecture of this compound, characterized by a bicyclic core containing both a carbocycle and a pyran ring, presents a significant synthetic challenge. pnas.org Chemists have risen to this challenge by developing several distinct and elegant total synthesis approaches.

Multi-Step Synthetic Strategies

Early and subsequent total syntheses of this compound have often involved multi-step sequences to assemble the complex carbon framework. These strategies typically start from simple, commercially available precursors and build complexity through a series of chemical reactions. For instance, one successful synthesis of (+)-harziphilone was accomplished in 17 steps starting from 2-methylcyclopent-2-en-1-one. thieme-connect.de

A key feature in some of these syntheses is the use of cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105 This approach enhances synthetic efficiency. For example, a biomimetic cyclization cascade was explored where a precursor was treated with a strong base to initiate a cyclization that formed a key intermediate as a single diastereomer, installing three of the required stereocenters correctly. 20.210.105 Although one stereocenter was initially incorrect, it was later epimerized to the natural configuration. 20.210.105 These multi-step strategies, while sometimes lengthy, allow for the precise construction of the molecule and the preparation of advanced intermediates necessary for the final ring-closing steps.

Nucleophile-Catalyzed Cycloisomerization in this compound Synthesis

A significant breakthrough in this compound synthesis was the development of a concise approach centered around a nucleophile-catalyzed cycloisomerization. ebi.ac.ukpnas.org This strategy dramatically shortens the synthetic route by forming the bicyclic core of this compound from an acyclic polyunsaturated diketone in a single step under mild conditions. pnas.org

The key transformation is catalyzed by a nucleophile, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). pnas.orgthieme-connect.de The reaction is believed to proceed via a cascade mechanism. The process likely begins with a conjugate addition of the nucleophile to an enone, triggering a subsequent intramolecular conjugate addition to form the carbocyclic ring. pnas.org A final cycloisomerization, possibly a 6π-electrocyclization, then forms the pyran ring to complete the bicyclic system of this compound. pnas.org20.210.105 This powerful reaction transforms a simple acyclic precursor into the complex architecture of the natural product in a highly efficient manner. pnas.org The presence of a hydroxyl group in the acyclic precursor was found to significantly accelerate the reaction, suggesting intramolecular hydrogen bonding may play a catalytic role. pnas.org

Catalyst System for Cycloisomerization Precursor Type Key Transformation Significance
1,4-diazabicyclo[2.2.2]octane (DABCO)Acyclic polyunsaturated diketoneTandem cyclization/cycloisomerizationForms bicyclic core in one step, high efficiency. pnas.orgthieme-connect.de
Phosphine (B1218219) CatalystsAllenic esters and enones[4+2] AnnulationProvides rapid access to related bicyclic pyran structures. nus.edu.sgacs.org

Investigation of this compound Stereochemistry

This compound possesses several stereocenters, making the control of its three-dimensional structure a critical aspect of its synthesis. Investigations into its stereochemistry have focused on determining the absolute configuration of the natural product and developing methods to selectively synthesize specific stereoisomers.

Chiral Synthesis and Absolute Configuration Determination

The first enantioselective synthesis of (+)-harziphilone served to confirm its absolute configuration. pnas.org While the original isolation paper established the relative stereochemistry, the absolute configuration was not determined. ebi.ac.uknih.gov The synthesis began with an asymmetric reduction of a prochiral cyclopentenone using the Corey-Bakshi-Shibata (CBS) reduction, which established the initial stereocenter with high enantioselectivity. pnas.org

This initial stereocenter guided the formation of subsequent stereocenters during the synthesis. After completing the synthesis, the optical rotation of the synthetic (+)-harziphilone was measured as [α]D23 = +67°. pnas.org This provided a reference value for the natural product and, in conjunction with the known stereochemical outcomes of the reactions used, allowed for the unambiguous assignment of the absolute configuration. pnas.org The synthesis of the unnatural enantiomer, (-)-harziphilone, was also accomplished using the same chemical route. pnas.org

Diastereoselective and Enantioselective Methodologies

Control over both diastereoselectivity and enantioselectivity is crucial for an efficient synthesis of this compound.

Enantioselective methods create a preference for one enantiomer over its mirror image. The key enantioselective step in the synthesis by Sorensen and coworkers was the initial CBS reduction of 2-methyl-2-cyclopenten-1-one. pnas.org This reaction sets the absolute stereochemistry for the entire molecule.

Diastereoselective methods control the relative stereochemistry between multiple stereocenters. An example from the synthesis is a highly diastereoselective dihydroxylation of a cyclopentene (B43876) intermediate, which installed two adjacent hydroxyl groups with a specific relative orientation. pnas.org

The development of phosphine-catalyzed enantioselective reactions, such as the Rauhut-Currier reaction and various annulations, represents a powerful strategy for constructing chiral building blocks and complex cyclic systems with high stereocontrol, relevant to this compound's structural motifs. nus.edu.sgorganic-chemistry.orgresearchgate.net These methods often use chiral phosphine catalysts to create a chiral environment that directs the reaction pathway towards a single stereoisomer. organic-chemistry.org

Synthesis of this compound Precursors and Advanced Intermediates

The total synthesis of this compound is critically dependent on the efficient preparation of key precursors and advanced intermediates. The groundbreaking nucleophile-catalyzed cycloisomerization approach, for example, required the synthesis of a complex acyclic polyunsaturated diketone. pnas.org

Mechanistic Elucidation of Harziphilone S Biological Activities

Antiviral Activity Studies: Focus on HIV-1 Rev/RRE Binding Inhibition

The primary antiviral investigation of harziphilone has centered on its ability to interfere with a crucial process in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1). Specifically, research has focused on its capacity to inhibit the binding of the viral Rev protein to the Rev-responsive element (RRE) RNA. medchemexpress.comalliedacademies.orgnih.gov

Molecular Interactions with Viral Regulatory Proteins

This compound has been identified as an inhibitor of the binding interaction between the HIV-1 Rev protein and the RRE of viral mRNA. alliedacademies.org The Rev protein is essential for the export of unspliced and partially spliced viral mRNAs from the nucleus, a critical step for producing viral structural proteins. nih.gov By binding to the RRE, Rev facilitates this transport. This compound interferes with this vital protein-RNA interaction. alliedacademies.orgnih.gov In vitro assays demonstrated that this compound inhibits the binding of the Rev protein to [³³P] labeled RRE RNA with a half-maximal inhibitory concentration (IC₅₀) of 2.0 μM. medchemexpress.compreprints.orgnih.gov

Impact on Viral Replication Cycles in In Vitro Models

Despite its demonstrated ability to inhibit the Rev/RRE binding in a cell-free assay, this compound did not show a corresponding protective effect in cell-based models of acute HIV infection. medchemexpress.comnih.govnih.gov Studies using CEM-SS cells, a human T-lymphoblastoid cell line, found that this compound did not protect the cells from acute HIV infection at concentrations up to 200 micrograms/ml. medchemexpress.comnih.gov This suggests that while this compound can interfere with a key molecular interaction in the HIV-1 life cycle, this activity does not translate to effective antiviral protection in the tested in vitro models. americanchemicalsuppliers.com

Antitumor Effects in Preclinical Cell Line Models

In addition to its antiviral properties, this compound has been evaluated for its potential as an antitumor agent. These preclinical studies have revealed cytotoxic activity against several murine tumor cell lines. medchemexpress.comalliedacademies.org

Studies on Lymphoblastic Leukemia Cell Lines (e.g., L1210, P388)

This compound has shown notable inhibitory effects against specific lymphoblastic leukemia cell lines. Research indicates that it can inhibit the growth of both L1210 and P388 murine leukemia cells. medchemexpress.commedchemexpress.com The reported IC₅₀ value for this activity is 0.26 μg/mL for both cell lines. medchemexpress.compreprints.orgnih.gov

Investigation of Cellular Cytotoxicity Mechanisms (e.g., M-109 murine tumor cells)

Further investigation into its cytotoxic effects revealed activity against the M-109 murine tumor cell line. medchemexpress.comalliedacademies.org this compound demonstrated cytotoxicity against these cells at a concentration of 38 μM. medchemexpress.comnih.govalliedacademies.org This finding points to a broader, though still preclinical, spectrum of antitumor potential.

Apoptosis and Cell Cycle Modulation Research

While other compounds within the broader azaphilone class have been shown to induce apoptosis and affect the cell cycle in cancer cells, specific research detailing these mechanisms for this compound is not extensively documented in the reviewed literature. alliedacademies.orgmdpi.com The direct investigation into this compound's ability to induce programmed cell death (apoptosis) or modulate cell cycle progression in tumor cell lines remains an area for potential future research.

Data Tables

Table 1: Inhibitory Activity of this compound

Biological Target Cell Line/Assay IC₅₀ / Activity
HIV-1 Rev/RRE Binding In Vitro Assay 2.0 μM
Lymphoblastic Leukemia L1210 0.26 μg/mL
Lymphoblastic Leukemia P388 0.26 μg/mL

Antibacterial Activity Research

This compound, a polyketide produced by the fungus Trichoderma harzianum, has been investigated for its potential biological activities, including its effects on bacteria. Research in this area has primarily focused on its impact on Gram-positive bacteria.

Spectrum of Activity Against Gram-Positive Bacteria

Initial screenings have indicated that this compound possesses weak antibacterial activity, which is primarily directed against Gram-positive bacteria. dntb.gov.uaresearchgate.net While the compound has been identified as an antibacterial agent, comprehensive data detailing its Minimum Inhibitory Concentration (MIC) values against a wide range of Gram-positive species remains limited in publicly accessible scientific literature. The term "weak" suggests that higher concentrations of the compound are likely required to inhibit bacterial growth when compared to more potent antibiotics.

Further research is needed to establish a complete profile of this compound's activity spectrum, including specific MIC values for various clinically relevant Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.

Mechanisms of Antibacterial Action

The precise mechanisms through which this compound exerts its antibacterial effects are not yet fully understood. Generally, antibacterial compounds can act through various mechanisms, including the inhibition of cell wall synthesis, disruption of cell membrane function, inhibition of protein synthesis, interference with nucleic acid synthesis, or inhibition of essential metabolic pathways. researchgate.netamazonaws.com

For the broader class of azaphilones, to which this compound belongs, various biological activities have been reported. researchgate.net However, the specific mode of action responsible for the antibacterial properties of this compound itself has not been extensively investigated. Determining this mechanism is a critical area for future research to understand its potential as an antibacterial agent.

Antifungal Activity Research

The producing organism of this compound, Trichoderma harzianum, is a well-known biocontrol agent utilized in agriculture due to its ability to antagonize a wide range of plant pathogenic fungi. oup.com This antagonistic activity is largely attributed to the secondary metabolites it produces, which include a diverse array of compounds such as polyketides, peptides, and terpenes. researchgate.net

Activity against Phytopathogenic Fungi

This compound is one of the several secondary metabolites isolated from T. harzianum that has demonstrated antifungal properties against various phytopathogenic fungi. mdpi.com While specific quantitative data such as MIC or EC50 values are not always available in the literature, qualitative assessments have confirmed its inhibitory effects.

Table 1: Reported Antifungal Activity of this compound Against Phytopathogenic Fungi

Phytopathogenic FungusReported ActivityReference
Pythium ultimumSignificant antifungal activity cabidigitallibrary.org
Gaeumannomyces graminis var. triticiSignificant antifungal activity cabidigitallibrary.org
Rhizoctonia solaniSignificant antifungal activity cabidigitallibrary.org

Mechanisms of Antifungal Action

The specific mechanism by which this compound inhibits the growth of phytopathogenic fungi has not been definitively elucidated. However, insights can be drawn from the general mechanisms employed by Trichoderma species and the known activities of the broader azaphilone class of compounds.

The antifungal mechanisms of Trichoderma metabolites are multifaceted and can include:

Antibiosis: The production of compounds that are toxic to other microorganisms. nih.gov

Mycoparasitism: The ability to directly parasitize and derive nutrients from other fungi, often involving the secretion of cell wall-degrading enzymes like chitinases and glucanases. oup.com

Competition: Competing with pathogenic fungi for nutrients and space. cabidigitallibrary.org

More specifically for azaphilones, some studies have suggested that their biological activities can be linked to their ability to act as radical scavengers. researchgate.net This antioxidant property may play a role in the producing organism's defense mechanisms against oxidative stress, which can be induced during interactions with other fungi. researchgate.net It has been proposed that the production of azaphilones could be a survival mechanism to neutralize the effects of fungicides or reactive oxygen species produced by competing fungi. researchgate.net However, whether this radical-scavenging activity directly contributes to the inhibition of phytopathogenic fungi by this compound remains an area for further investigation.

Structure Activity Relationship Sar Studies of Harziphilone and Analogs

Modification of the Isochromane Core Structure

The isochromane core forms the heterocyclic part of harziphilone's bicyclic system. Its aromatic nature and the presence of the oxygen heteroatom are likely crucial for establishing specific interactions with the biological target. Modifications to this core could involve altering the aromatic ring's substitution pattern or replacing the oxygen atom with other heteroatoms (e.g., sulfur or nitrogen) to probe the importance of its hydrogen bonding and electronic properties. The planarity and rigidity conferred by the isochromane system are also expected to be important for orienting the other functional groups in the correct conformation for binding.

Role of Hydroxy and Methyl Substituents in Bioactivity

This compound possesses two contiguous hydroxyl groups and a methyl group on its carbocyclic ring. The stereochemistry and position of these substituents are predicted to be critical for bioactivity. The hydroxyl groups, in particular, are likely to act as hydrogen bond donors and/or acceptors, forming key interactions with amino acid residues in the binding pocket of the Rev protein or with the phosphate backbone of the RRE RNA. The methyl group may contribute to hydrophobic interactions and could play a role in the conformational stability of the carbocyclic ring.

Impact of the Penta-1,3-dien-1-yl Moiety on Biological Function

The penta-1,3-dien-1-yl side chain is a prominent hydrophobic feature of this compound. This unsaturated aliphatic chain is likely to engage in van der Waals or hydrophobic interactions within a corresponding pocket of the target protein. The length, geometry (cis/trans), and degree of unsaturation of this moiety are all factors that could significantly influence biological activity.

SAR studies would logically explore analogs with modified side chains, including:

Variations in chain length (e.g., shorter or longer alkyl or alkenyl chains).

Saturation of the double bonds to assess the importance of rigidity and π-π interactions.

Introduction of cyclic structures or terminal functional groups to probe the spatial and electronic requirements of the binding pocket.

Stereochemical Influence on Efficacy and Selectivity

This compound is a chiral molecule with multiple stereocenters. The absolute configuration of these centers dictates the three-dimensional arrangement of its functional groups, which is fundamental for its interaction with a specific biological target. It is highly probable that only one enantiomer of this compound is biologically active, as is common for natural products.

Derivatives and Analog Research for Enhanced Bioactivity and Specificity

Design and Synthesis of Harziphilone Derivatives

The chemical synthesis of this compound and its analogs is a complex undertaking that provides the opportunity to create novel structures with potentially enhanced biological properties. The total synthesis of (+)-Harziphilone has been achieved through methods such as a nucleophile-catalyzed cycloisomerization, which involves the direct conversion of an acyclic polyunsaturated diketone. researchgate.netpnas.org This synthetic route, along with others developed for related azaphilone compounds, offers a versatile platform for generating derivatives. mdpi.comumich.edu

The design of this compound derivatives often revolves around modifying key structural features to probe structure-activity relationships (SAR). Key areas for modification might include:

The Side Chain: Altering the length, saturation, and functional groups of the side chain can influence the compound's lipophilicity and interaction with biological targets.

The Quaternary Center: The chiral quaternary center is a crucial structural feature, and the synthesis of analogs with different configurations at this center is a key area of investigation.

Synthetic strategies for creating these derivatives often employ cascade reactions, where a series of bond-forming events occur in a single operation, allowing for the efficient construction of the complex molecular architecture. 20.210.105 For instance, the synthesis of azaphilone analogs has been explored using biocatalytic methods, which can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. umich.edu

Biological Evaluation of Synthetic Analogs

A crucial step in the development of this compound derivatives is the thorough evaluation of their biological activity. This typically involves a battery of in vitro assays to determine their potency and selectivity against various biological targets.

This compound itself has been shown to inhibit the binding of the HIV Rev protein to the Rev-responsive element (RRE) RNA with an IC50 value of 2.0 µM. nih.gov A naturally occurring analog, Fleephilone, isolated from the same fungal broth, exhibits a similar inhibitory activity with an IC50 of 7.6 µM. nih.gov This suggests that the core structure is important for this specific bioactivity. In addition to its anti-HIV potential, this compound has demonstrated cytotoxicity against the murine tumor cell line M-109 with a cytotoxic concentration of 38 µM. nih.govacs.org

The evaluation of synthetic analogs would aim to identify compounds with improved potency (lower IC50 values) and enhanced selectivity for their intended targets, while minimizing off-target effects and cytotoxicity to healthy cells. For example, analogs of other secondary metabolites from Trichoderma harzianum have been evaluated for cytotoxicity against various cancer cell lines, providing a framework for testing this compound derivatives. nih.govresearchgate.net

Table 1: Bioactivity of this compound and a Natural Analog

Compound Target/Assay IC50 / Cytotoxicity Source
This compound HIV-1 Rev/RRE Binding 2.0 µM nih.gov
Fleephilone HIV-1 Rev/RRE Binding 7.6 µM nih.gov

Computational Chemistry in Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a rational approach to the design of novel therapeutic agents. researchgate.net In the context of this compound, computational methods can be employed to accelerate the discovery of derivatives with enhanced bioactivity and specificity.

Key computational techniques that can be applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific target protein. For this compound derivatives, docking studies could be used to simulate their interaction with the HIV Rev protein or with target proteins in cancer cells. This can help to prioritize which derivatives to synthesize and test. ijpsonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a QSAR model for this compound and its analogs, researchers can predict the activity of new, unsynthesized derivatives, thereby guiding the design process. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for optimal activity. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ijpsonline.com These in silico predictions help to identify derivatives with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

By integrating these computational approaches with synthetic chemistry and biological evaluation, researchers can more efficiently explore the chemical space around the this compound scaffold to develop new and improved therapeutic leads.

Table 2: Compound Names Mentioned

Compound Name
(+)-Harziphilone
Fleephilone

Methodological Advances in Harziphilone Research

Spectroscopic Techniques for Structural Characterization

The determination of Harziphilone's complex structure was a significant achievement, made possible through the application of a suite of spectroscopic methods. The initial structural elucidation relied heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), and Infrared (IR) spectroscopy. researchgate.netnih.gov These techniques established the planar structure and relative configuration of the molecule. researchgate.net

NMR spectroscopy was fundamental in piecing together the carbon skeleton and the placement of functional groups. pnas.org Spectroscopic data, including ¹H NMR and ¹³C NMR, were compared with those of known compounds to confirm the structural assignments. pnas.org The structure of this compound is characterized as a member of the isochromane class, specifically (6R,7R)-6,7-dihydroxy-7-methyl-3-[(1E,3E)-penta-1,3-dienyl]-5,6-dihydro-1H-isochromen-8-one. nih.gov

Further confirmation of the molecular formula (C₁₅H₁₈O₄) was provided by HREIMS. medchemexpress.com Infrared spectroscopy revealed the presence of key functional groups, with characteristic absorptions for hydroxyl and carbonyl moieties. researchgate.net While X-ray crystallography is a definitive method for determining the three-dimensional structure of crystalline compounds, its specific application to this compound has not been detailed in the available literature, though it remains a primary tool for such molecular characterization. wikipedia.orglibretexts.orgutah.eduvu.nl The absolute configuration of synthetic this compound was confirmed through methods like the Sharpless asymmetric dihydroxylation during its total synthesis. pnas.org

Spectroscopic Data for this compound
Technique Information Yielded
1D/2D NMRConnectivity of atoms, relative stereochemistry
HREIMSMolecular formula (C₁₅H₁₈O₄)
IR SpectroscopyPresence of functional groups (e.g., -OH, C=O)
CD CurvesAssignment of absolute configuration researchgate.net

Bioassay Development for Activity Screening

The discovery of this compound was the direct result of a bioassay-guided fractionation approach. nih.govmdpi.com Researchers were screening natural product extracts for the ability to inhibit the interaction between the Human Immunodeficiency Virus (HIV) Rev protein and the Rev Responsive Element (RRE) RNA, a critical step in the viral replication cycle. nih.govresearchgate.net

The primary bioassay used was a binding assay that measured the inhibition of [³³P]-labeled RRE RNA binding to the Rev protein. nih.gov This in vitro assay allowed for the screening of numerous fractions of the fungal extract, leading to the isolation of this compound as an active component. nih.govresearchgate.net this compound demonstrated inhibitory activity in this assay with an IC₅₀ value of 2.0 µM. nih.govmedchemexpress.comencyclopedia.pub

Subsequent bioassays were developed to evaluate other potential biological activities of this compound. These included:

Antiviral Assays: Despite its activity in the REV/RRE binding assay, this compound did not show protective effects against acute HIV infection in CEM-SS cells at concentrations up to 200 µg/ml in an XTT dye reduction assay. nih.govjst.go.jp

Cytotoxicity Assays: The compound was tested against various tumor cell lines. It showed cytotoxicity against the murine tumor cell line M-109 with an IC₅₀ of 38 µM and against lymphoblastic leukemia L1210 and leukemia P388 with an IC₅₀ of 0.26 µg/mL. nih.govmedchemexpress.comjst.go.jp

Antifungal and Antibacterial Assays: this compound has been reported to possess weak anti-Gram-positive bacterial activity. medchemexpress.com It, along with related azaphilones, also exhibited antifungal activity against plant pathogens such as Pythium ultimum, Gaeumannomyces graminis var. tritici, and Rhizoctonia solani. mdpi.comcdnsciencepub.com

Herbicidal Bioassays: Metabolites from Trichoderma species are often screened for herbicidal properties, which involves testing their effects on seed germination and seedling growth of various weeds. academicjournals.org

The development of these diverse bioassays has been crucial for characterizing the bioactivity profile of this compound beyond its initial identification as an HIV REV/RRE binding inhibitor. intertek.comcasss.orgosti.gov

Molecular Docking and In Silico Modeling for Target Identification

In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between a small molecule like this compound and its biological targets. nih.govresearchgate.net While the initial discovery of this compound's activity against the HIV REV/RRE complex was bioassay-driven, computational methods offer a way to visualize and analyze this interaction at a molecular level. nih.govpnas.org

Researchers have utilized molecular modeling to propose a binding mode for this compound within its target. nih.gov Such studies can help to rationalize the observed structure-activity relationships and guide the synthesis of more potent analogs. pnas.orgresearchgate.net For instance, efforts have been underway to elucidate the binding interactions between this compound and HIV-1 constructs using NMR spectroscopy, a process that can be complemented and guided by computational modeling. pnas.org

Although specific, detailed molecular docking studies for this compound are not extensively published, the general methodology is well-established. researchgate.netpreprints.orguva.es These approaches are used to investigate potential targets for fungal metabolites, including those from Trichoderma species, by docking them into the active sites of proteins like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) to predict binding affinity and stability. nih.govresearchgate.net This suggests a valuable, though perhaps not yet fully realized, avenue for exploring other potential biological targets of this compound and understanding the molecular basis of its cytotoxicity and antifungal activity. mdpi.comumich.edu

Advanced Chromatographic and Mass Spectrometric Analysis

The isolation and purification of this compound from the complex fermentation broth of T. harzianum necessitated the use of advanced separation and analytical techniques. nih.govencyclopedia.pub The process began with a butanol-methanol extraction of the fermentation broth. nih.gov This crude extract was then subjected to bioassay-guided fractionation. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) was a key technique for the purification of this compound. researchgate.netasm.org Reversed-phase HPLC, using columns such as C18, is a standard method for separating moderately polar compounds like this compound from a mixture. asm.orgfrontiersin.org The use of different solvent systems and gradients allows for the fine-tuning of the separation process. asm.orguni-hamburg.de

Mass spectrometry (MS) has been indispensable for both structural elucidation and analysis. ugent.bemdpi.commi-6.co.jpnih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like HREIMS were used to determine the precise molecular weight and elemental composition of this compound, confirming its molecular formula. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is particularly useful for confirming the identity of known compounds in a complex mixture and for helping to elucidate the structure of novel ones. asm.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with MS is a powerful tool for analyzing complex mixtures of natural products. frontiersin.orgnih.gov It allows for the separation of compounds by chromatography followed by their immediate detection and identification by mass spectrometry, which is highly effective for metabolite profiling of fungal extracts. frontiersin.orgmi-6.co.jp

These advanced chromatographic and mass spectrometric methods are fundamental to natural product research, enabling the discovery, purification, and detailed analysis of compounds like this compound. ugent.benih.gov

Future Directions and Translational Research Potential of Harziphilone

Exploration of Novel Biological Targets and Pathways

Initial research has established Harziphilone's activity as an inhibitor of the HIV Rev protein's binding to the Rev-responsive element (RRE) RNA and has shown it possesses antifungal and cytotoxic properties. capes.gov.brnih.govmdpi.com It demonstrates activity against various plant pathogenic fungi, including Gaeumannomyces graminis var. tritici, Pythium ultimum, and Rhizoctonia solani. mdpi.commdpi.com Furthermore, it has exhibited cytotoxicity against the M-109 murine tumor cell line. nih.govcapes.gov.brnih.gov However, the complete landscape of its molecular interactions remains a fertile ground for investigation.

Future studies are anticipated to move beyond these initial findings to identify the full spectrum of this compound's biological targets. Advanced proteomic techniques, such as activity-based protein profiling and chemical proteomics, will be instrumental in pulling down and identifying its direct cellular binding partners. This will clarify whether its observed effects are due to a single, highly specific interaction or modulation of multiple protein targets.

Furthermore, a deeper understanding of the signaling pathways affected by this compound is necessary. While it has been linked to cytotoxicity, its influence on other fundamental cellular processes like autophagy, senescence, and metabolic regulation is unknown. nih.gov Transcriptomic and metabolomic analyses of this compound-treated cells could uncover novel pathways and provide a more comprehensive view of its mechanism of action, potentially revealing new therapeutic avenues for cancer and other diseases. alliedacademies.org

Development of this compound as a Molecular Probe

The unique structure of this compound makes it an excellent scaffold for the development of molecular probes. medchemexpress.com These specialized tools are essential for dissecting complex biological systems. By chemically modifying the this compound molecule to include a reporter tag—such as a fluorescent dye or a biotin (B1667282) handle—researchers can create powerful reagents to visualize its journey within a cell and track its interactions with cellular components in real-time. rsc.org

A particularly powerful technique would be the creation of a photoaffinity-labeled this compound analog. This involves incorporating a photoreactive group that, upon exposure to UV light, would permanently crosslink the probe to its direct biological target. Subsequent isolation and mass spectrometry analysis of this complex would provide definitive identification of the protein(s) it binds to. Such probes would be invaluable not only for solidifying our understanding of this compound's own mechanism but also for probing the function of its targets in their native cellular environment.

Preclinical Development Considerations and Research Avenues

Translating a promising natural product like this compound into a clinical candidate is a lengthy process with significant challenges. preprints.orguva.esmdpi.com A primary focus for future research will be on its preclinical development. scripps.edu Key limitations of many natural products include poor solubility and limited bioavailability, which can hinder their effectiveness in vivo. Medicinal chemistry efforts will be crucial to address these issues through the synthesis of this compound analogues. By systematically modifying its structure, chemists can aim to create derivatives with improved drug-like properties without sacrificing biological activity.

Comprehensive in vivo studies using animal models are the logical next step to evaluate the efficacy of this compound and its optimized analogues. These studies are essential for understanding its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (how the compound affects the body).

Another promising avenue is the investigation of combination therapies. This compound could be tested alongside existing therapeutic agents, such as standard chemotherapies, to search for synergistic effects. A combination approach could potentially lead to more effective treatment regimens, lower required doses, and a reduced likelihood of developing drug resistance.

Comparative Studies with Other Natural Products and Synthetic Compounds

To fully appreciate this compound's unique profile, it is important to conduct comparative studies against other compounds. This compound belongs to the azaphilone class of fungal metabolites, which are known for their pyranoquinone core and diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. alliedacademies.orgnih.govnih.gov

Systematic comparisons with other azaphilones, such as Fleephilone (also produced by T. harzianum), T22azaphilone, and Trichoflectin, could illuminate subtle but important differences in their mechanisms and selectivity. capes.gov.brmdpi.comnih.gov For instance, while both this compound and Fleephilone inhibit REV/RRE binding, they do so with different potencies. capes.gov.brnih.gov Understanding the structural features responsible for these differences can guide the rational design of new, more potent inhibitors.

Furthermore, comparing this compound to structurally unrelated compounds that target similar pathways could highlight its advantages. For example, if a novel protein target is validated for this compound, comparing its binding and inhibitory profile to other known inhibitors of that protein would be critical for establishing its therapeutic potential. These studies will help to strategically position this compound within the vast landscape of natural and synthetic bioactive compounds.

Q & A

Q. What is the origin of Harziphilone, and how was its structure elucidated?

this compound was first isolated from the fermentation broth of Trichoderma harzianum during a bioassay-guided screening for HIV-1 Rev/RRE binding inhibitors. Its structure was determined using spectroscopic methods, including NMR and mass spectrometry, which confirmed a polyketide-derived scaffold with a bicyclic framework . Researchers should prioritize spectroscopic characterization coupled with bioassay validation to confirm both structural identity and bioactivity in natural product discovery workflows.

Q. What experimental methodologies are critical for validating this compound’s bioactivity?

Key methods include:

  • Binding assays : Measure inhibition of Rev/RRE interaction using radiolabeled RNA (e.g., [³³P]-RRE) and recombinant Rev protein, with IC₅₀ values as the primary metric .
  • Cytotoxicity profiling : Use cell viability assays (e.g., XTT dye reduction) in diverse cell lines (e.g., murine M-109 tumors) to distinguish specific bioactivity from nonspecific toxicity .
  • Dose-response curves : Ensure reproducibility by testing multiple concentrations in triplicate and normalizing to positive/negative controls.

Advanced Research Questions

Q. How can cascade reactions be optimized for this compound synthesis, and what are the key catalytic strategies?

The total synthesis of this compound leverages organocatalytic cascades, such as the DABCO-catalyzed intramolecular Morita-Baylis-Hillman (MBH) and Rauhut-Currier (RC) reactions. For example, Sorensen et al. achieved a 70% yield via a sequence involving conjugate addition, intramolecular Michael cyclization, and 6π-electrocyclic ring closure . Methodological considerations:

  • Catalyst selection : Use nucleophilic catalysts (e.g., DABCO) to stabilize enolate intermediates.
  • Substrate design : Incorporate sp³ electrophilic centers to enable tandem cyclization and substitution steps .
  • Reaction monitoring : Employ LC-MS or in-situ IR to track intermediate formation and optimize reaction times.

Q. How do researchers reconcile this compound’s in vitro Rev/RRE inhibition with its lack of antiviral efficacy in cellular models?

Despite its nanomolar IC₅₀ in binding assays (2.0 µM), this compound fails to protect CEM-SS cells from HIV-1 infection at concentrations ≤200 µg/mL. This discrepancy may arise from:

  • Poor cellular permeability : Modify logP or introduce prodrug strategies to enhance uptake.
  • Off-target effects : Cytotoxicity (e.g., IC₅₀ = 38 µM in M-109 cells) may mask antiviral activity .
  • Assay limitations : Binding assays may not reflect intracellular target engagement. Validate using fluorescence polarization or surface plasmon resonance (SPR) to assess competitive inhibition kinetics.

Q. What analytical and computational methods are recommended for probing this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Model interactions between this compound and the Rev protein’s RNA-binding domain to identify critical hydrogen-bonding residues.
  • Metabolite profiling : Use HR-LCMS to detect degradation products or reactive intermediates in cellular assays.
  • Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to resolve enantiomeric contributions to bioactivity .

Methodological Challenges and Data Interpretation

Q. How should researchers address contradictions between this compound’s bioactivity and cytotoxicity profiles?

  • Selectivity indices : Calculate ratios of cytotoxic (e.g., IC₅₀ in M-109 cells) to bioactive (e.g., Rev/RRE IC₅₀) concentrations. A ratio <10 suggests limited therapeutic potential.
  • Mechanistic studies : Use transcriptomics or proteomics to identify pathways affected by cytotoxicity (e.g., oxidative stress, apoptosis) .
  • Derivatization : Synthesize analogs with reduced electrophilicity to mitigate nonspecific toxicity .

Q. What experimental design principles are critical for ensuring reproducibility in this compound research?

  • Batch consistency : Characterize natural or synthetic this compound batches using ≥95% purity thresholds (HPLC) and confirm identity via ¹H/¹³C NMR .
  • Negative controls : Include vehicle-treated samples and inactive analogs to rule out assay artifacts.
  • Data transparency : Report raw data, statistical methods (e.g., ANOVA), and outlier exclusion criteria in supplementary materials .

Tables for Key Data Synthesis

Table 1: Bioactivity and Cytotoxicity of this compound

Assay TypeModel SystemResult (IC₅₀ or EC₅₀)Significance
Rev/RRE Binding InhibitionIn vitro assay2.0 µMConfirms target engagement
HIV-1 ProtectionCEM-SS cells>200 µg/mLIndicates lack of antiviral efficacy
CytotoxicityMurine M-109 cells38 µMHighlights therapeutic index limitations

Table 2: Synthetic Routes to this compound

MethodKey StepsYieldAdvantages
Organocatalytic cascadeMBH/RC cyclization + electrocyclic closure70%Atom-economical, mild conditions
Tsuji-Trost allylationEnolate substitution + cycloaddition65%Enables stereochemical control

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.